
(3R)-1-benzyl-3-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-1-benzyl-3-methylpiperidine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What synthetic routes are available for (3R)-1-benzyl-3-methylpiperidine, and how can stereochemical purity be ensured?
Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. For example, a precursor like benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate (CAS 2102409-77-6) can undergo deprotection and alkylation to introduce the benzyl group . Key steps include:
- Use of chiral auxiliaries or enantioselective catalysts to control the (3R)-configuration.
- Characterization via 1H/13C NMR and chiral HPLC (e.g., using a Chiralpak® column) to confirm enantiomeric excess (>98%) .
- Monitoring reaction intermediates by TLC or LC-MS to avoid racemization.
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Confirmation: High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to verify the piperidine backbone and substituents .
- Purity Assessment: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .
- Physical Properties: Melting point analysis (e.g., 170°C for related hydrochloride salts) and optical rotation measurements to confirm stereochemistry .
Q. How can common impurities in this compound synthesis be identified and mitigated?
Methodological Answer:
- Impurity Profiling: Compare retention times against reference standards (e.g., EP impurities D, E, F) using HPLC-MS .
- Mitigation Strategies: Optimize reaction conditions (e.g., temperature, solvent polarity) to suppress side products like N-debenzylated derivatives. Purification via column chromatography or recrystallization .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Comparative Assays: Replicate studies under standardized conditions (e.g., cell lines, animal models) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or assay protocols .
- Structural Validation: Confirm compound identity using X-ray crystallography or NOESY NMR to rule out stereochemical misassignments .
- Meta-Analysis: Apply statistical tools (e.g., Fisher’s exact test) to evaluate reproducibility across published datasets .
Q. How can the pharmacokinetic profile of this compound be systematically evaluated?
Methodological Answer:
- In Vivo Studies: Administer the compound in rodent models (following 3R principles: Replace, Reduce, Refine) and measure plasma half-life using LC-MS/MS .
- Metabolic Stability: Incubate with liver microsomes to identify cytochrome P450-mediated oxidation pathways .
- Tissue Distribution: Radiolabel the compound (e.g., 14C) and quantify accumulation in target organs via scintillation counting .
Q. What computational and experimental approaches elucidate the mechanism of action for this compound?
Methodological Answer:
- Molecular Docking: Screen against protein targets (e.g., GPCRs, ion channels) using software like AutoDock Vina. Validate hits with surface plasmon resonance (SPR) binding assays .
- Functional Studies: Perform site-directed mutagenesis on putative binding residues (e.g., in serotonin receptors) to assess activity changes .
- Pathway Analysis: Use transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling effects in treated cells .
Propiedades
Fórmula molecular |
C13H19N |
---|---|
Peso molecular |
189.3 g/mol |
Nombre IUPAC |
(3R)-1-benzyl-3-methylpiperidine |
InChI |
InChI=1S/C13H19N/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3/t12-/m1/s1 |
Clave InChI |
VUEWBPBFUKIDKK-GFCCVEGCSA-N |
SMILES isomérico |
C[C@@H]1CCCN(C1)CC2=CC=CC=C2 |
SMILES canónico |
CC1CCCN(C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.